molecular formula C17H17N3O B3007854 1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea CAS No. 32585-51-6

1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea

Cat. No.: B3007854
CAS No.: 32585-51-6
M. Wt: 279.343
InChI Key: ZGQABPLJNQKODP-UHFFFAOYSA-N
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Description

1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their wide range of biological activities. This compound, in particular, features an indole moiety linked to a phenylurea group, making it a molecule of interest for various scientific research applications.

Preparation Methods

The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea typically involves the reaction of tryptamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Tryptamine and phenyl isocyanate.

    Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures.

    Procedure: Tryptamine is dissolved in the solvent, and phenyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.

    Reduction: The compound can be reduced using hydrogenation techniques or reducing agents like lithium aluminum hydride, resulting in the reduction of the urea group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or nitro compounds.

    Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenyl isocyanate.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, halogens, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea can be compared with other similar compounds, such as:

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound also features an indole moiety linked to a phenyl group but differs in the nature of the substituents on the phenyl ring.

    1H-Indole-3-carbaldehyde derivatives: These compounds share the indole core structure but have different functional groups attached to the indole ring.

    Indole-2-carboxylate derivatives: These compounds have a carboxylate group attached to the indole ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of the indole and phenylurea moieties, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(20-14-6-2-1-3-7-14)18-11-10-13-12-19-16-9-5-4-8-15(13)16/h1-9,12,19H,10-11H2,(H2,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQABPLJNQKODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tryptamine (1.04 g, 6.5 mmol) was dissolved in a mixture of acetone (20 ml) and triethylamine (1 ml) under a nitrogen atmosphere. Phenyl isocyanate (852 mg, 7.15 mmol, 0.78 ml) was swiftly added dropwise at 0° C. and the mixture was then subsequently stirred for 2 h, while cooling with ice, and at RT overnight. A subsequent TLC in chloroform/methanol 20:1 showed only small amounts still of tryptamine. The mixture was concentrated i. vac. The residue obtained was purified by flash chromatography with 100 g of silica gel and chloroform/methanol 50:1→9:1.
Quantity
1.04 g
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reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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